Hydroxystilbamidine Isethionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Hydroxystilbamide can be synthesized through several synthetic routes. One common method involves the reaction of 4,4’-diamidinostilbene with hydroxylamine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sodium acetate. Industrial production methods may involve more efficient and scalable processes, but detailed information on these methods is limited .

Chemical Reactions Analysis

Hydroxystilbamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Hydroxystilbamide can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antifungal and Antiparasitic Activity

Hydroxystilbamidine isethionate is primarily utilized in the treatment of nonprogressive blastomycosis, a fungal infection caused by Blastomyces dermatitidis. It has shown efficacy in treating both cutaneous and systemic forms of this disease, particularly in pediatric patients, with fewer side effects compared to traditional therapies like amphotericin B .

Additionally, HSB exhibits antitrypanosomal and antimalarial properties, making it a candidate for treating infections caused by Trypanosoma species and malaria parasites. Its mechanism involves binding to kinetoplastic DNA, inhibiting cell division and reproduction .

Immunosuppressive Effects

The compound also demonstrates immunosuppressive characteristics, which could be beneficial in certain clinical scenarios where modulation of the immune response is required .

Histochemical Staining

HSB is employed as a histochemical stain in pathology for the selective visualization of nucleic acids and mucosubstances in tissue samples. It produces metachromatic fluorescence, allowing for clear differentiation between cellular components without the need for counterstaining . This property is particularly useful in neuroanatomy as a tracer for neuronal pathways, enhancing the visualization of cellular structures under UV light .

Efficacy against Fungal Infections

A study tested the effectiveness of 2-hydroxystilbamidine against various pathogenic fungi, focusing on dermatophytes resistant to conventional treatments. The results indicated that while HSB showed promise, further research was necessary to assess its systemic application for superficial fungal infections .

Fluorescence in Pathology

Research demonstrated that HSB could produce distinct nuclear fluorescence patterns when used as a fluorochrome in paraffin sections. This method improved the visualization of specific tissue components and facilitated better diagnostic accuracy in pathological examinations .

Comparative Summary Table

| Application Area | Specific Use | Mechanism of Action | Key Findings |

|---|---|---|---|

| Antifungal Treatment | Blastomycosis treatment | Binds to DNA, inhibits cell division | Effective with fewer side effects than amphotericin B |

| Antiparasitic Treatment | Trypanosomiasis and malaria | Selective binding to kinetoplastic DNA | Inhibits reproduction in parasitic organisms |

| Diagnostic Staining | Histochemical stain for nucleic acids | Metachromatic fluorescence | Enhances visualization without counterstaining |

| Immunosuppressive | Modulation of immune response | Unknown mechanism | Potential use in specific clinical scenarios |

Mechanism of Action

Hydroxystilbamide exerts its effects by binding to extracellular DNA and lysosomes. In Trypanosomes, it selectively binds to kinetoplastic DNA, inhibiting cell division and reproduction . In yeast, it binds to extranuclear DNA, causing numerous mutations . This binding disrupts the replication process and leads to the accumulation of lysosome-like bodies and secretion granules in trypanosomal organisms .

Comparison with Similar Compounds

Hydroxystilbamide is similar to other diamidine compounds such as pentamidine, propamidine, and stilbamidine . it is unique in its lower toxicity and strong activity against a wide range of pathogens . The following are some similar compounds:

Pentamidine: Used primarily for the treatment of Pneumocystis pneumonia.

Propamidine: Known for its use in treating Acanthamoeba keratitis.

Stilbamidine: Used in the treatment of leishmaniasis and other protozoal infections.

Hydroxystilbamide stands out due to its broad-spectrum activity and lower toxicity compared to these similar compounds .

Properties

CAS No. |

533-22-2 |

|---|---|

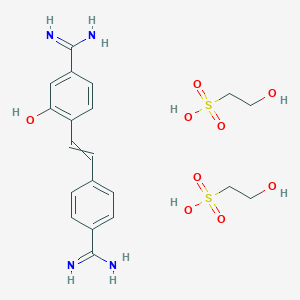

Molecular Formula |

C₂₀H₂₈N₄O₉S₂ |

Molecular Weight |

532.6 g/mol |

IUPAC Name |

4-[2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C16H16N4O.2C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6) |

InChI Key |

XVTQTNAKZYLTNZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |

Key on ui other cas no. |

533-22-2 |

Synonyms |

2-Hydroxy-4,4’-diamidinostilbene di(β-Hydroxyethanesulfonate); 2-Hydroxy-4,4’-diguanylstilbene Diisethionate; 2-Hydroxy-4,4’-stilbenedicarboxamidine di(β-Hydroxyethanesulfonate); 2-Hydroxy-4,4’-stilbenedicarboxamidine Diisethionate; 2-Hydroxystilbami |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.